2-Iodo-1-methoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXOOTRNYSBUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446967 | |
| Record name | 2-Iodo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151560-43-9 | |
| Record name | 2-Iodo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Contemporary Organic Synthesis and Research
2-Iodo-1-methoxynaphthalene is a halogenated aromatic compound that serves as a valuable building block in modern organic chemistry. Its significance lies primarily in its utility as a synthetic intermediate, enabling the construction of more complex molecular architectures. The structure, featuring a naphthalene (B1677914) core substituted with an iodine atom and a methoxy (B1213986) group, provides a unique combination of reactivity and electronic properties that are exploited in various chemical transformations.
The key to its synthetic utility is the carbon-iodine (C-I) bond at the 2-position of the naphthalene ring. This bond is relatively weak and highly polarizable, making the iodine atom an excellent leaving group in a variety of cross-coupling reactions. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. Research has shown that 2-iodo-alkoxyarenes, the class of compounds to which this compound belongs, can participate in palladium-catalyzed cascade reactions. rsc.org For instance, in a palladium-catalyzed cross-electrophile coupling with alkyl chlorides, this compound was found to undergo alkylation followed by a dehydrogenative coupling reaction to form a cyclized product. rsc.org This type of reactivity highlights its role in generating complex, polycyclic systems that are of interest in materials science and medicinal chemistry. rsc.org
The methoxy group at the 1-position is not merely a passive substituent. As an electron-donating group, it influences the electronic density of the naphthalene ring system, which can affect the rates and regioselectivity of subsequent reactions. Furthermore, the methoxy group can act as a mediator or a non-chelating directing group in certain catalytic processes, guiding transformations to specific positions on the aromatic ring. rsc.org This directing capability is crucial for achieving high selectivity in the synthesis of specifically substituted phenol (B47542) derivatives, which are common motifs in biologically active compounds and functional organic materials. rsc.org The synthesis of this compound itself can be achieved through the iodination of activated aromatic compounds like 1-methoxynaphthalene (B125815) using appropriate reagent systems. daneshyari.com
Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 151560-43-9 | synchem.de |
| Molecular Formula | C₁₁H₉IO | synchem.deguidechem.com |
| Molecular Weight | 284.09 g/mol | synchem.de |
Context Within Halogenated Naphthalene Derivatives
Regioselective Iodination Approaches to this compound
Achieving regioselective iodination at the C-2 position of 1-methoxynaphthalene (B125815) is non-trivial. Direct approaches often yield the 4-iodo isomer as the major product, necessitating more nuanced or indirect methods to achieve the desired C-2 substitution.
Direct iodination of 1-methoxynaphthalene using common electrophilic iodinating agents such as N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent typically results in the formation of 4-iodo-1-methoxynaphthalene as the primary product. researchgate.netscirp.org For instance, the reaction of 1-methoxynaphthalene with NIS and silver triflimide in dichloromethane (B109758) leads to the exclusive formation of the 4-iodo isomer. researchgate.net The inherent electronic and steric factors of the 1-methoxynaphthalene scaffold direct the incoming electrophile away from the more hindered C-2 position.
Oxidative iodination methods, which generate a more reactive iodine electrophile in situ, have been applied to various activated aromatic compounds. Reagent systems such as hydrogen peroxide with alkali metal halides or Oxone with potassium iodide are effective for the iodination of naphthalenes. nih.govcuni.cz However, when applied to 1-methoxynaphthalene, these methods generally lack the desired regioselectivity for the C-2 position, again favoring the C-4 position. One strategy to influence regioselectivity involves introducing a directing group. For example, iodination of 1-methoxy-4-nitronaphthalene (B51467) with reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) directs the iodine to the 2-position, ortho to the methoxy group and meta to the deactivating nitro group. chinesechemsoc.org This precursor-based approach circumvents the regioselectivity issue of direct iodination on the unsubstituted parent ether.
Given the challenges of direct C-2 iodination, precursor-based methods are the most effective and common routes for synthesizing this compound. These strategies involve the introduction of a functional group at the C-2 position that can be reliably converted into an iodo group.
One of the most robust methods is the Sandmeyer reaction . youtube.comresearchgate.net This involves the diazotization of a primary aromatic amine followed by treatment with an iodide salt, typically potassium iodide. The synthesis of this compound via this route begins with a suitable precursor, 2-amino-1-methoxynaphthalene. The general sequence involves the nitration of 1-methoxynaphthalene, which primarily occurs at the 4- and 2-positions. After separation of the isomers, the 2-nitro-1-methoxynaphthalene is reduced to 2-amino-1-methoxynaphthalene. This amine is then subjected to diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by the introduction of potassium iodide to yield the target compound. researchgate.netresearchgate.net
Another precursor-based approach is metal-halogen exchange . This method typically starts with a bromo-substituted precursor, such as 2-bromo-1-methoxynaphthalene. Treatment with a strong organolithium reagent, like tert-butyllithium, at low temperatures generates a highly reactive aryllithium species via lithium-bromine exchange. This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to afford this compound. A similar strategy has been successfully employed for the synthesis of the isomeric 6-iodo-2-methoxynaphthalene from its bromo-precursor, demonstrating the viability of this approach. uwindsor.ca
Oxidative Iodination Protocols
Advanced Synthetic Protocols for Derivatization of this compound
The carbon-iodine bond in this compound is a versatile functional handle for constructing more complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.
A notable application of this compound is in palladium-catalyzed cascade reactions. Research has demonstrated a novel Pd-catalyzed cascade involving cross-electrophile coupling and subsequent C–H alkylation of 2-iodo-alkoxyarenes with alkyl chlorides. arkat-usa.org In this process, the methoxy group of the naphthalene substrate acts as a crucial mediator through C(sp³)–H activation.
When this compound is subjected to these reaction conditions with an alkyl chloride, a cross-electrophile coupling occurs, followed by an intramolecular dehydrogenative coupling reaction after the initial alkylation. This cascade sequence leads to the formation of a cyclized product, providing an efficient route to complex alkylated and fused aromatic systems. arkat-usa.org The reaction typically employs a palladium catalyst such as Pd(OAc)₂, along with a combination of bases and additives to facilitate the catalytic cycle.
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Key Feature |
|---|---|---|---|---|
| This compound | n-Butyl chloride | Pd(OAc)₂, K₂CO₃, KOAc, n-Bu₄NBr | Cyclized alkylated naphthalene | Cascade cross-electrophile coupling and C-H activation/dehydrogenative coupling. |
This compound serves as a key building block in the asymmetric synthesis of axially chiral biaryl compounds, which are valuable as chiral ligands and in materials science. The atropisomeric chirality arises from hindered rotation around the aryl-aryl single bond. The asymmetric Suzuki-Miyaura cross-coupling reaction is a prominent method used for this purpose.
In these reactions, this compound is coupled with a naphthylboronic acid in the presence of a palladium catalyst coordinated to a chiral ligand. The chiral ligand controls the stereochemical outcome of the reaction, leading to the preferential formation of one atropisomer over the other. Various chiral phosphine (B1218219) ligands have been employed, leading to products with high enantiomeric excess (ee). cuni.czarkat-usa.org For example, coupling 1-iodo-2-methoxynaphthalene (B1296216) with 1-naphthylboronic acid using a palladium catalyst and a chiral phosphoramidite (B1245037) ligand can yield the corresponding binaphthyl product with high yield and enantioselectivity. cuni.cz The choice of ligand, base, and solvent system is critical for achieving both high conversion and high stereoselectivity. youtube.comarkat-usa.org
| Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1-Naphthylboronic acid | PdNPs / (S)-Phosphoramidite | Ba(OH)₂ / DME/H₂O | 47 | 84 | cuni.cz |
| 2-Methyl-1-naphthylboronic acid | Pd₂(dba)₃ / PS-PEG supported ligand | TBAF / H₂O | 85 | 92 | arkat-usa.org |
| 1-Naphthylboronic acid | L3-PdCl₂ (Chiral Diamine) | KF / MeOH | 91 | 84 | youtube.com |
The photoinitiated SRN1 reaction of 1-iodo-2-methoxynaphthalene with the anion of 2-naphthol (B1666908) has also been investigated for the synthesis of 2'-methoxy-1,1'-binaphthalenyl-2-ol, achieving a yield of 52%. These stereoselective transformations highlight the utility of this compound in constructing complex, stereodefined molecules.
Reactivity Profiles and Mechanistic Investigations
Carbon-Halogen Bond Reactivity in 2-Iodo-1-methoxynaphthalene
The carbon-iodine (C-I) bond is the most reactive site for many transformations involving this compound. Its relative weakness compared to other carbon-halogen bonds makes it susceptible to cleavage under various conditions.
The activation of the C-I bond in aryl iodides like this compound can be achieved through several pathways, making them versatile precursors in synthesis. acs.org These methods often generate reactive intermediates such as aryl radicals, cations, anions, or arynes. acs.org Strategies for activating the aryl-iodine bond include:
Hypervalent Iodoarene Activation: This involves the formation of hypervalent iodine species, which can then undergo functionalization under thermal or photochemical conditions. acs.org
Base-Mediated Aryl–I Bond Dissociation: In the presence of a base, with or without catalysts, the C-I bond can be cleaved. acs.org
Photoinduced and Electrochemical Activation: Both light and electric current can be used to induce the dissociation of the aryl-iodine bond, sometimes facilitated by organophotocatalysts or mediators. acs.org
These activation modes provide eco-friendly and functional group-tolerant alternatives to traditional transition metal-based catalysis. acs.org
The substitution of the iodine atom in this compound can proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. This multi-step process, discovered in 1970 by Bunnett and Kim, involves radical intermediates. wikipedia.org Unlike traditional nucleophilic aromatic substitution, the SRN1 mechanism does not require the presence of deactivating groups on the aromatic ring. wikipedia.org
The general SRN1 mechanism proceeds as follows:
Initiation: The aryl halide accepts an electron from a radical initiator to form a radical anion. wikipedia.org
Propagation:
The radical anion collapses, cleaving the carbon-halogen bond to form an aryl radical and a halide anion. wikipedia.org
The aryl radical then reacts with a nucleophile to generate a new radical anion. wikipedia.org
This new radical anion transfers its electron to another molecule of the starting aryl halide, propagating the chain reaction and forming the substituted product. wikipedia.org
Termination: The aryl radical can also abstract a proton from the solvent, terminating the chain. wikipedia.org
Evidence for the SRN1 mechanism includes the suppression of the reaction by radical scavengers and its initiation by electron donors like potassium metal. wikipedia.orggovtpgcdatia.ac.in
C-I Bond Activation Pathways
Transition Metal-Catalyzed Coupling Reactions of this compound
This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. umb.edueie.gr These reactions have broad applications in the synthesis of pharmaceuticals and functional organic materials. rsc.orgeie.gr
Commonly employed transition metals include palladium and nickel. researchgate.net While palladium catalysts are widely used, nickel catalysts have gained prominence for their ability to activate robust C(aryl)-O bonds, although this is less relevant for the C-I bond of the title compound. researchgate.netacs.org
Some of the key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. eie.gr
Mizoroki-Heck Reaction: This involves the coupling of an aryl halide with an olefin. umb.edu
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, often using a palladium catalyst with a copper(I) co-catalyst. umb.edu
Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile. umb.edu
Negishi Coupling: This employs an organozinc reagent. umb.edu
Stille Coupling: This reaction uses an organostannane reagent. umb.edu
In a specific example of a palladium-catalyzed cascade cross-electrophile coupling and C-H alkylation, this compound reacts with alkyl chlorides to form alkylated and subsequently cyclized products. rsc.org
| Coupling Reaction | Catalyst/Reagents | Bond Formed |
| Suzuki-Miyaura | Palladium catalyst, Organoboron reagent | C-C |
| Mizoroki-Heck | Palladium catalyst, Olefin | C-C |
| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Terminal alkyne | C-C |
| Kumada | Nickel or Palladium catalyst, Grignard reagent | C-C |
| Negishi | Nickel or Palladium catalyst, Organozinc reagent | C-C |
| Stille | Palladium catalyst, Organostannane reagent | C-C |
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound serves as a versatile coupling partner in several key palladium-catalyzed reactions.
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for the formation of carbon-carbon bonds. libretexts.org In the context of this compound, this reaction has been employed to synthesize axially chiral biaryl compounds, which are of significant interest due to their applications as chiral ligands and in stereoselective synthesis. acs.org
Asymmetric variants of the Suzuki-Miyaura coupling involving this compound have been explored to achieve high enantioselectivity. For instance, the use of chiral phosphoramidite-stabilized palladium nanoparticles has been shown to be effective in the asymmetric coupling of this compound with naphthylboronic acids. acs.org These reactions often yield sterically hindered binaphthalenes with high enantiomeric excesses. acs.org The choice of the halide on the naphthalene (B1677914) substrate can influence the reaction's efficiency, with iodo-substituted substrates like this compound often leading to higher yields and enantioselectivities compared to their bromo-substituted counterparts. acs.orgresearchgate.net
The reaction conditions, including the choice of ligand, base, and solvent system, are crucial for achieving optimal results. For example, a catalytic system comprising a palladium source and a chiral diamine ligand with a crown ether side arm has been developed for the asymmetric Suzuki-Miyaura coupling of 1-iodo-2-methoxynaphthalene (B1296216). chinesechemsoc.org The methoxy (B1213986) group in this substrate is thought to play a crucial role by interacting with alkali metal cations, thereby influencing the enantioselectivity of the reaction. chinesechemsoc.org
Table 1: Asymmetric Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1-Naphthylboronic acid | (S)-binap-PdNPs | Ba(OH)₂ | DME/H₂O | 47-96 | 18-69 | researchgate.net |
| 2-Methylnaphthylboronic acid | PS-PEG supported ligand | TBAF | H₂O | 85 | 92 | researchgate.net |
| 1-Naphthylboronic acid | Pd/L1 (chiral diamine) | K₃PO₄ | Toluene | up to 95 | up to 91 | chinesechemsoc.org |
Cross-Electrophile Coupling Reactions
Cross-electrophile coupling has emerged as a powerful strategy for C(sp²)–C(sp³) bond formation, avoiding the need for pre-synthesized organometallic reagents. rsc.org In this context, this compound has been utilized in palladium-catalyzed cascade reactions. A notable example is the cross-electrophile coupling with alkyl chlorides, where the methoxy group acts as a mediator through C(sp³)–H activation. rsc.orgresearchgate.net This process allows for the synthesis of alkylated phenol (B47542) derivatives. rsc.org
In a specific application, the reaction of this compound with n-butyl chloride under palladium catalysis resulted in the formation of a cyclized product, demonstrating a cascade process of alkylation followed by a dehydrogenative coupling reaction. rsc.org This highlights the unique reactivity of the methoxy group in facilitating subsequent C-H activation steps. rsc.org
Table 2: Palladium-Catalyzed Cross-Electrophile Coupling of this compound
| Coupling Partner | Catalyst | Additives | Solvent | Product | Yield (%) | Reference |
| n-Butyl chloride | Pd(OAc)₂ | K₂CO₃, KOAc, n-Bu₄NBr | Not specified | Cyclized product (5ja) | Not specified | rsc.org |
Other Cross-Coupling Methods (e.g., Stille reaction context)
The Stille reaction, which couples an organotin compound with an organohalide, has also been investigated for the synthesis of biaryl derivatives using this compound. However, studies have shown that the Stille reaction between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene can result in low yields of the desired 1,1'-binaphthalene (B165201) derivative. arkat-usa.org This suggests that for certain sterically hindered systems, the Stille coupling may be less efficient compared to other methods like the SRN1 reaction. arkat-usa.org
Other Metal-Mediated Transformations
Beyond palladium catalysis, this compound can participate in other metal-mediated transformations. For instance, it has been used in transition-metal-free dehalogenative deuteration reactions. sci-hub.se This process, utilizing a reduced odd alternant hydrocarbon, provides a mild method for incorporating deuterium (B1214612) into the naphthalene ring system with high efficiency. sci-hub.se Specifically, this compound was reduced to 2-methoxynaphthalene-1-d in 95% yield. sci-hub.se
Photochemical Reactivity and Catalysis Involving Iodoarenes
Iodoarenes, including this compound, exhibit photochemical reactivity that can be harnessed in various synthetic applications. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon irradiation to generate aryl radicals. researchgate.net
Application in Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, thereby generating reactive intermediates. princeton.edu While specific studies focusing solely on the application of this compound as a substrate in photoredox catalysis are not extensively detailed in the provided context, the broader class of iodoarenes is relevant. The principles of photoredox catalysis can be applied to activate iodoarenes. For example, in dual palladium and photoredox catalysis, an organic chromophore can be used to generate a long-lived triplet excited state upon irradiation, which can then participate in catalytic cycles. researchgate.net In such systems, an iodoarene could potentially act as an oxidant or be involved in radical trapping steps.
Furthermore, the photochemical dehalogenation of aryl halides is a well-known process where the ease of C-X bond cleavage correlates inversely with the bond dissociation energy. rsc.org The C-I bond is the weakest among the carbon-halogen bonds, making iodoarenes like this compound susceptible to such reactions. rsc.org This inherent photochemical reactivity makes them potential candidates for photoredox-mediated transformations where the generation of an aryl radical is a key step.
Mechanistic Elucidation Studies
Detailed mechanistic studies specifically targeting this compound are limited in the publicly available scientific literature. However, by examining related systems and general principles of palladium-catalyzed cross-coupling reactions, plausible mechanistic pathways and key intermediates can be inferred.
Kinetic Isotope Effect (KIE) analysis is a powerful tool for probing the mechanism of reactions involving the cleavage of a C-H bond. In the context of reactions with this compound, a KIE study would be most relevant for transformations that involve the activation of a C-H bond on the naphthalene ring or the methoxy group.
For instance, in a hypothetical palladium-catalyzed direct arylation reaction where a C-H bond on another aromatic ring is activated to form a biaryl structure with this compound, a primary KIE (kH/kD > 1) would be expected if the C-H bond cleavage is the rate-determining step. The magnitude of the KIE can provide further insights into the transition state geometry of the C-H activation step.
In a study on the palladium-catalyzed cascade cross-electrophile coupling and C-H alkylation of 2-iodo-alkoxyarenes, deuterium-labeling experiments were conducted to probe the mechanism. rsc.orgrsc.org While not specifically focused on this compound, these experiments on related substrates indicated the crucial role of the ortho-alkoxy group in the reaction pathway, suggesting that C-H activation at the alkoxy group is a key step. rsc.orgrsc.org A similar approach could be applied to reactions of this compound to elucidate the involvement of C-H activation.
The identification and characterization of reactive intermediates are crucial for understanding the step-by-step mechanism of a reaction. In palladium-catalyzed reactions of this compound, several types of intermediates are plausible.
Palladacycles: Palladacycles are cyclic organopalladium compounds that are often key intermediates in C-H activation/functionalization reactions. In reactions involving this compound, a palladacycle could be formed through the intramolecular oxidative addition of a C-H bond on the naphthalene ring or the methoxy group to a Pd(0) center. For example, in a reaction where the methoxy group directs C-H activation at the C8 position, a five-membered palladacycle would be formed. The stability and reactivity of such palladacycles would be influenced by the electronic and steric properties of the naphthalene ring system. In a study involving a substrate with a 1-iodo-naphthalen-2-yl group, a thermally stable palladacycle was isolated and characterized by X-ray crystallography, demonstrating the feasibility of such intermediates. diva-portal.org
Pd(IV) Species: High-valent palladium species, particularly Pd(IV) complexes, are often proposed as intermediates in cross-coupling reactions that form C-C or C-heteroatom bonds. In the context of a reaction involving this compound, a Pd(IV) intermediate could arise from the oxidative addition of a second electrophile to a Pd(II) complex. For instance, in a hypothetical C-C coupling reaction, the oxidative addition of an alkyl halide to a (1-methoxy-2-naphthyl)palladium(II) halide complex would generate a Pd(IV) species. Subsequent reductive elimination from this Pd(IV) intermediate would then furnish the final coupled product and regenerate the active palladium catalyst. While often transient and difficult to isolate, the intermediacy of Pd(IV) species can be inferred from the reaction products and supported by computational studies.
Based on established principles of palladium catalysis, a general reaction pathway for a cross-coupling reaction of this compound with a generic nucleophile (Nu) can be delineated as follows:
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a square planar palladium(II) intermediate, (1-methoxy-2-naphthyl)Pd(II)(I)L2 (where L is a ligand).
Transmetalation or Ligand Exchange: In a typical cross-coupling reaction, the next step involves the reaction of the Pd(II) intermediate with a nucleophilic coupling partner. In a Suzuki-Miyaura coupling, for example, this would be a transmetalation step where an organoboron reagent transfers its organic group to the palladium center, displacing the iodide ligand. In other reactions, this step might involve ligand exchange with a different nucleophile.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon or carbon-heteroatom bond of the desired product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
It is important to note that side reactions can occur. For instance, homocoupling of this compound to form 2,2'-dimethoxy-1,1'-binaphthyl can be a competing pathway. rsc.org The reaction conditions, including the choice of catalyst, ligands, base, and solvent, are crucial in directing the reaction towards the desired product and minimizing these side reactions.
The table below summarizes some of the observed reactivity for this compound in palladium-catalyzed reactions.
| Reaction Type | Coupling Partner | Catalyst System | Product | Yield | Reference |
| Cross-electrophile Coupling/C-H Alkylation | n-Butyl chloride | Pd(OAc)2, K2CO3, KOAc, n-Bu4NBr | Cyclized alkylated product | - | rsc.orgrsc.org |
| Suzuki-Miyaura Coupling | 1-Naphthylboronic acid | L1PdCl2, KF | 2-Methoxy-1,1'-binaphthyl | - | chinesechemsoc.org |
| SRN1 Reaction | Anion of 2-naphthol (B1666908) | Irradiated in liquid ammonia (B1221849) or DMSO | 2'-Methoxy-1,1'-binaphthalenyl-2-ol | 52% | arkat-usa.org |
| Stille Reaction | (2-Methoxy-1-naphthyl)-trimethylstannane | - | 2,2'-Dimethoxy-1,1'-binaphthyl | 11-15% | arkat-usa.org |
Applications in Advanced Organic Synthesis
Building Block for Complex Naphthalene (B1677914) Architectures
2-Iodo-1-methoxynaphthalene serves as a key starting material for synthesizing intricate naphthalene-based structures, including biaryls, fused polycycles, and other functionalized derivatives.
The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This reactivity is extensively exploited for the synthesis of biaryl compounds, especially axially chiral 1,1'-binaphthalene (B165201) derivatives, which are privileged structures in asymmetric catalysis.
Several methods have been employed to synthesize binaphthyl derivatives from this compound:
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. The Stille reaction between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene (B1296216) has been investigated for the synthesis of 2,2'-dimethoxy-1,1'-binaphthalene. arkat-usa.org However, this specific pathway can result in low yields, ranging from 11-15%, due to competing side reactions and steric hindrance. arkat-usa.org
SRN1 Reaction: An alternative electron-transfer pathway, the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, has proven more effective. The photoinitiated reaction of 1-iodo-2-methoxynaphthalene with the anion of 2-naphthol (B1666908) in liquid ammonia (B1221849) or DMSO provides 2'-methoxy-1,1'-binaphthalenyl-2-ol in yields as high as 52%. arkat-usa.orgresearchgate.net
Microwave-Assisted Synthesis: A one-pot method under microwave irradiation has been developed for the synthesis of binaphthalene derivatives. Heating a mixture of 1-iodo-2-methoxynaphthalene and β-naphthol in liquid ammonia in a microwave oven affords 2–methoxy-,1'-binaphthalenyl in good yield. researchgate.net
Suzuki-Miyaura Coupling: This is one of the most versatile methods. The asymmetric Suzuki-Miyaura reaction between 1-iodo-2-methoxynaphthalene and a naphthylboronic acid can produce chiral binaphthyl compounds with high efficiency. researchgate.netresearchgate.net
| Reaction Type | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Stille Coupling | (2-methoxy-1-naphthyl)-trimethylstannane | 2,2'-dimethoxy-1,1'-binaphthalene | 11-15% | arkat-usa.org |
| SRN1 Reaction | Anion of 2-naphthol | 2'-methoxy-1,1'-binaphthalenyl-2-ol | 52% | arkat-usa.orgresearchgate.net |
| Microwave-Assisted | β-Naphthol | 2-methoxy-1,1'-binaphthalenyl | Good | researchgate.net |
| Asymmetric Suzuki-Miyaura | 2-methylnaphthylboronic acid | 2-methoxy-2'-methyl-1,1'-binaphthyl | 85% | researchgate.net |
Beyond simple biaryl connections, this compound is a precursor for constructing more complex, fused polycyclic aromatic systems. A notable example is a palladium-catalyzed cascade reaction that combines cross-electrophile coupling with a C-H activation/dehydrogenative coupling sequence. rsc.orgrsc.org
In this process, this compound first undergoes a cross-electrophile coupling with an alkyl chloride. rsc.org Following this initial alkylation, an intramolecular dehydrogenative coupling reaction occurs, leading to the formation of a cyclized product. rsc.orgrsc.org This cascade process transforms the simple naphthalene starting material into a more complex, rigid polycyclic architecture in a single synthetic operation, showcasing an efficient method for building molecular complexity. rsc.org
The inherent functionality of this compound allows for its conversion into a variety of other substituted naphthalenes. The iodine atom can be readily replaced through various transformations. For instance, it can be removed via hydrodehalogenation. Under specific catalytic conditions, 1-iodo-2-methoxynaphthalene can be efficiently reduced to deuterated 2-methoxynaphthalene (B124790) (2-methoxynaphthalene-1-d) in 95% yield, providing a means to introduce isotopic labels. sci-hub.se The electron-donating methoxy (B1213986) group influences the reactivity of the naphthalene ring, particularly in electrophilic substitution reactions, directing incoming groups to specific positions. For example, iodination of 1-methoxynaphthalene (B125815) with N-iodosuccinimide or other iodinating agents typically yields the 4-iodo derivative, demonstrating the directing effect of the methoxy group. acs.orgacs.org This inherent reactivity allows for the strategic introduction of additional functional groups, such as nitro groups, to create highly functionalized derivatives like 2-Iodo-1-methoxy-4-nitronaphthalene, which can serve as intermediates in medicinal chemistry.
Construction of Fused Polycyclic Systems (e.g., cyclized products via dehydrogenative coupling[1][2])
Role in Asymmetric Synthesis
The synthesis of single-enantiomer compounds is a critical objective in modern chemistry, particularly for pharmaceuticals and materials science. This compound plays a significant role as a substrate in key asymmetric reactions.
The development of atroposelective cross-coupling reactions to construct axially chiral biaryls is a major field of research. researchgate.net The asymmetric Suzuki-Miyaura coupling is a powerful tool for this purpose, and this compound is an excellent substrate for these transformations. researchgate.netthieme-connect.comnih.gov
By using a palladium catalyst combined with a chiral phosphine (B1218219) ligand, the coupling of this compound with various arylboronic acids can proceed with high enantioselectivity, yielding optically active binaphthalene derivatives. researchgate.netchinesechemsoc.orgrsc.orgsioc-journal.cn For example, the coupling of 1-iodo-2-methoxynaphthalene with 2-methylnaphthylboronic acid, catalyzed by a palladium complex with a polymer-supported chiral ligand in water, produces the corresponding chiral biaryl in 85% yield and with a high enantiomeric excess (ee) of 92%. researchgate.net
In another study, 1-iodo-2-methoxynaphthalene was used as a model substrate to develop a palladium-catalyzed atroposelective Suzuki–Miyaura coupling with gem-diboryl alkenes. nih.gov This reaction, using a monophosphine ligand, produced axially chiral tetra-substituted α-boryl styrenes. By optimizing reaction conditions, including the palladium source, base, and temperature, the product was obtained in 88% yield with 86% ee. nih.gov These examples highlight the utility of this compound in generating valuable, enantioenriched molecules for further synthetic applications.
| Coupling Partner | Catalyst System (Ligand) | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-methylnaphthylboronic acid | Pd catalyst with PS-PEG supported ligand | Chiral Binaphthyl | 85% | 92% | researchgate.net |
| gem-diborylalkene | Pd(dba)₂ with Me-BI-DIME (L2) | Axially Chiral Styrene | 88% | 86% | nih.gov |
Intermediate in the Synthesis of Organic Functional Materials
The molecular framework derived from this compound is relevant to the field of materials science. Specifically, the alkylated phenol (B47542) derivatives that can be synthesized from this compound are recognized as important intermediates for organic functional materials. rsc.orgrsc.org These materials can possess unique optical or electronic properties. For example, a dialkylated product synthesized from a related 2-iodoanisole (B129775) serves as an intermediate for a novel H-shaped chromophore, a molecule designed to have specific light-absorbing properties. rsc.org The ability to construct complex, functionalized aromatic systems from this compound makes it a valuable precursor in the development of new materials for electronics and photonics. rsc.orgrsc.org
Computational and Theoretical Chemistry Studies
Electronic Structure and Reactivity Modeling
Computational modeling, particularly Density Functional Theory (DFT), has been instrumental in understanding the electronic landscape of 2-iodo-1-methoxynaphthalene and related compounds. The interplay of the electron-donating methoxy (B1213986) group at the 1-position and the electron-withdrawing iodo group at the 2-position creates a distinct electronic environment on the naphthalene (B1677914) ring. This electronic distribution is a key determinant of the molecule's reactivity in various chemical transformations.
Studies on similar substituted naphthalenes reveal that the methoxy group activates the naphthalene ring towards electrophilic attack. The presence of the iodine atom further influences the molecule's susceptibility to reactions such as nucleophilic substitution, where it can act as a leaving group. Molecular docking studies, a form of computational modeling, have been used to investigate the binding of derivatives of this compound to biological targets, highlighting the importance of its structural and electronic features in potential therapeutic applications.
Mechanistic Pathway Calculations and Transition State Analysis
Theoretical calculations have been employed to elucidate the mechanisms of reactions involving iodinated methoxynaphthalenes. Methods such as AM1 and B3LYP have been utilized to analyze the steric and electronic factors that govern reaction outcomes. For instance, in the context of SRN1 reactions, AM1 and B3LYP calculations have helped to rationalize the observed yields of binaphthyl derivatives by attributing them to the kinetic factors of the radical-nucleophile coupling step. arkat-usa.org
DFT calculations have been particularly valuable in studying the electrophilic iodination of methoxynaphthalene precursors. researchgate.net These calculations can map out the transition states for iodination at different positions on the naphthalene ring, providing insights into the regioselectivity of the reaction. For example, in the silver(I)-mediated iodination of 7-methoxynaphthalene, DFT (M06-2X/6-311+G**) studies showed that iodination at the C1 position is favored over the C6 position due to a lower disruption of aromaticity in the Wheland intermediate. Furthermore, these calculations revealed that coordination of the silver ion to the methoxy oxygen significantly reduces the activation barrier for the reaction.
Prediction of Regio- and Stereoselectivity
Computational methods are powerful tools for predicting the regioselectivity of reactions involving this compound and its isomers. As mentioned, DFT calculations have successfully predicted the preferred site of iodination in methoxynaphthalene derivatives. The directing effects of the methoxy group, which favors electrophilic attack at the ortho and para positions, can be quantitatively assessed through these computational models.
In the broader context of substituted naphthalenes, computational studies have shown that the regioselectivity of reactions like nitration and bromination can be strongly controlled by substituents. acs.org For example, the directive effects of methoxy groups can override those of other substituents, dictating the position of incoming electrophiles. acs.org
While stereoselectivity is a critical aspect of many organic reactions, specific computational studies predicting the stereochemical outcomes of reactions involving this compound are not extensively documented in the searched literature. However, the principles of stereocontrol, often elucidated through computational analysis of transition state energies and geometries, are broadly applicable. windows.net
Intermolecular Interactions and Complexation Studies
The non-covalent interactions of this compound and related molecules play a crucial role in their physical properties and their behavior in condensed phases and biological systems. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgthno.orgresearchgate.net
A specific example of computational and experimental work on a related compound, 2-iodo-6-methoxynaphthalene, demonstrated its encapsulation within a self-assembled heterodimeric capsule. acs.org In this host-guest system, the iodo group was found to be specifically oriented towards one part of the host cavity, a preference influenced by a delicate balance of electrostatic potential repulsion and CH-halogen interactions. acs.org Such studies highlight how intermolecular forces can be harnessed to control molecular organization.
The study of host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule, is a significant area of supramolecular chemistry. wikipedia.orgthno.org The interactions driving the formation of these complexes are non-covalent and can be modeled computationally to understand binding affinities and preferred orientations. researchgate.netismsc2023.org
Structure-Reactivity Relationship Derivations
The derivation of structure-reactivity relationships aims to connect the molecular structure of a compound to its chemical reactivity. For substituted naphthalenes, these relationships are often established by systematically varying substituents and observing the impact on reaction rates and outcomes.
Computational chemistry provides a quantitative framework for understanding these relationships. For instance, the electronic effects of the methoxy and iodo substituents in this compound can be quantified using parameters derived from electronic structure calculations. These parameters can then be correlated with experimental reactivity data.
Studies on the electrophilic substitution of a series of substituted benzo[c]phenanthrenes have shown that the regioselectivities observed in nitration and bromination reactions are consistent with those predicted from protonation studies, providing a clear link between structure and reactivity. acs.org Similarly, the reactivity of aryl iodides in various coupling reactions is heavily influenced by the electronic nature of the substituents on the aromatic ring, a relationship that can be explored and rationalized through computational modeling. acs.org
Advanced Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Structural Refinement
X-ray Crystallography of Derivatives:
Similarly, the crystal structure of 2-methoxynaphthalene-1-carbaldehyde, a closely related compound, shows that the aldehyde and methoxy (B1213986) groups are slightly twisted out of the plane of the naphthalene (B1677914) ring system. nih.gov This finding suggests that the methoxy group in 2-Iodo-1-methoxynaphthalene may also exhibit a non-planar conformation relative to the naphthalene core.
The table below summarizes key crystallographic data for a related compound, 2-methoxynaphthalene-1-carbaldehyde. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.689 (3) |
| b (Å) | 14.155 (4) |
| c (Å) | 7.667 (2) |
| β (°) | 94.805 (4) |
| Volume (ų) | 939.7 (5) |
| Z | 4 |
Table 1: Crystallographic data for 2-methoxynaphthalene-1-carbaldehyde. nih.gov
Spectroscopic Probes for Reaction Monitoring and Intermediate Detection
Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound and for the detection of transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are routinely used to follow the course of reactions such as the synthesis of this compound. For example, in the iodination of 2-methoxynaphthalene (B124790) using N-iodosuccinimide (NIS), the disappearance of the starting material's signals and the appearance of the product's characteristic peaks confirm the reaction's progress and completion. acs.org The chemical shifts in the ¹H NMR spectrum of 1-Iodo-2-methoxynaphthalene (B1296216) have been reported as follows: δ 4.03 (s, 3H), 7.22 (d, J = 9.0 Hz, 1H), 7.34-7.42 (m, 1H), 7.50-7.56 (m, 1H), 7.75 (d, J = 8.2 Hz, 1H), 7.82 (d, J = 9.0 Hz, 1H), and 8.16 (d, J = 8.2 Hz, 1H). scirp.org
In situ Spectroscopic Analysis:
Advanced techniques like in situ Fourier-transform near-infrared (FT-NIR) spectroscopy can provide real-time concentration profiles of reactants, products, and even catalyst species during a reaction. researchgate.net While a specific study on this compound using this technique was not found, its application in related Heck coupling reactions demonstrates its potential for elucidating complex reaction mechanisms, including catalyst activation and deactivation pathways. researchgate.net Such methods could be employed to study the kinetics of cross-coupling reactions involving this compound.
Elucidation of Conformational Preferences and Dynamic Behavior
Understanding the conformational preferences and dynamic behavior of this compound is essential for comprehending its reactivity and interactions with other molecules.
NMR and Molecular Modeling:
A combination of NMR spectroscopy and molecular modeling can be used to investigate the conformational properties of molecules. acs.org For instance, studies on bisurea calix nih.govarenes have shown that intramolecular hydrogen bonds significantly influence their conformation. acs.org While not directly studying this compound, this approach is applicable to determine the preferred orientation of the methoxy group and the iodo substituent relative to the naphthalene ring. The interplay between steric and electronic effects will likely govern the conformational landscape of this compound.
Förster Resonance Energy Transfer (FRET):
FRET is a powerful technique for studying conformational changes in large biomolecules. nih.gov Although not directly applied to this compound itself, derivatives of this compound could be used as fluorescent probes. For example, a derivative, 2-ethynyl-6-methoxynaphthalene, has been used to synthesize fluorescent analogs of 7-deaza-2´-deoxyadenosine to study the conformational dynamics of RNA. scholaris.ca The spectral properties of these analogs are sensitive to the microenvironment, allowing for the detection of conformational changes. scholaris.ca
Sustainable and Green Chemistry Approaches
Environmentally Benign Synthetic Methodologies
A significant advancement in the green synthesis of iodinated naphthalenes involves replacing traditional organic solvents with aqueous media. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. However, the low solubility of organic substrates like 1-methoxynaphthalene (B125815) in water presents a challenge. scirp.org This limitation can be overcome by employing micellar catalysis, where surfactants are used to form micelles in an aqueous solution. These micelles act as nano-reactors, encapsulating the organic substrates and facilitating reactions in the aqueous phase. scirp.org
One such environmentally clean and safe procedure involves the in-situ generation of the active halogen species. scirp.org For instance, the iodination of naphthol ethers can be achieved using a system of hydrogen peroxide (H₂O₂) and an alkali metal halide, such as potassium iodide (KI), in an aqueous medium containing a cationic surfactant like cetyltrimethylammonium bromide (CTAB). scirp.org This method is inspired by the action of haloperoxidase enzymes found in marine algae. scirp.org The surfactant enhances the reactivity and efficiency of the halogenation process in water. scirp.org
Other green methods utilize different oxidizing agents in aqueous or partially aqueous systems. An efficient and eco-friendly method for the iodination of moderately active arenes, including methoxy (B1213986) arenes, employs acidified sodium periodate (B1199274) and hydrogen peroxide in an aqueous ethanol (B145695) medium. asianpubs.org This approach provides excellent yields of mono-iodinated products in short reaction times. asianpubs.org Similarly, sodium percarbonate has been used as a cheap, stable, and eco-friendly oxidant for the oxidative iodination of various arenes, including methoxynaphthalenes, using potassium iodide as the iodine source. mdpi.com These methods represent a significant improvement over traditional protocols by avoiding hazardous reagents and solvents. asianpubs.orgmdpi.com
| Substrate | Reagents | Solvent/Medium | Key Feature | Yield | Source |
|---|---|---|---|---|---|
| Naphthol-ethers | H₂O₂-KI | Aqueous Micellar (CTAB) | Enzyme-inspired, in-situ halogen generation | Good | scirp.org |
| 1-Methoxynaphthalene | NaIO₄/H₂O₂ | Aqueous Ethanol | Eco-friendly, short reaction time | 85% (for 4-iodo-1-methoxynaphthalene) | asianpubs.org |
| Methoxynaphthalenes | KI/Sodium Percarbonate/H₂SO₄ | AcOH/Ac₂O | Uses a cheap and stable solid oxidant | Good-Excellent | mdpi.com |
| 2-Methoxynaphthalene (B124790) | KI/KIO₃/H⁺ | Aqueous Methanol | Simple, inexpensive reagents | Good (for 1-iodo-2-methoxynaphthalene) | mdma.ch |
Development of Catalytic Systems Utilizing Hypervalent Iodine Chemistry
Hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to traditional heavy metal-based oxidants. acsgcipr.orgacs.org These compounds are attractive due to their mild reactivity, high selectivity, and low toxicity. arkat-usa.org The reactivity of hypervalent iodine reagents stems from the electrophilicity of the iodine center and the excellent leaving group ability of the aryl iodine moiety. acs.org Common examples include 2-iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), and phenyliodine diacetate (PIDA). acsgcipr.orgdovepress.com
A notable example is the silver(I)-catalyzed iodination of arenes using N-iodosuccinimide (NIS) as the iodine source. acs.org While NIS itself is not a hypervalent iodine compound, the catalyst activates it to form a more powerful electrophilic iodinating species. This system has been successfully applied to the iodination of activated substrates like 1-methoxynaphthalene and 2-methoxynaphthalene, affording the corresponding mono-iodinated products in high yields (83% for 4-iodo-1-methoxynaphthalene and 97% for 1-iodo-2-methoxynaphthalene) under mild conditions. acs.org The ability to use a low catalyst loading (as low as 2 mol% for gram-scale synthesis) further enhances the green credentials of this methodology. acs.org Such catalytic approaches represent a sustainable strategy for the synthesis of iodo-aromatics, including 2-iodo-1-methoxynaphthalene. acs.orgarkat-usa.org
| Substrate | Iodine Source | Catalyst System | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|---|
| 1-Methoxynaphthalene | N-Iodosuccinimide (NIS) | Silver(I) triflimide (7.5 mol%) | Dichloromethane (B109758) | 4-Iodo-1-methoxynaphthalene | 83% | acs.org |
| 2-Methoxynaphthalene | N-Iodosuccinimide (NIS) | Silver(I) triflimide (7.5 mol%) | Dichloromethane | 1-Iodo-2-methoxynaphthalene (B1296216) | 97% | acs.org |
Waste Minimization and Atom Economy Considerations
To improve atom economy, reagents that can deliver more than one iodine atom are desirable. Triiodoisocyanuric acid (TICA), for example, can transfer three equivalents of iodine, representing a theoretical atom economy of up to 75% for the iodine atoms. semanticscholar.org Another strategy involves using a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of acid. mdma.ch This system generates the electrophilic iodinating species in situ, and the byproducts are typically simple salts and water, which are more environmentally benign than organic waste.
Future Research Directions
Exploration of Novel Reactivity Modes
Future research will likely focus on uncovering and harnessing novel reactivity modes for 2-iodo-1-methoxynaphthalene beyond its conventional use as an aryl halide in standard cross-coupling reactions. An emerging area of interest is the utilization of the methoxy (B1213986) group as an active participant in catalytic cycles.
Recent studies have shown that ortho-alkoxy aryl iodides can undergo unique transformations where the alkoxy group acts as a mediator. For instance, a palladium-catalyzed cascade reaction involving cross-electrophile coupling and C–H alkylation has been developed for 2-iodo-alkoxylarenes. rsc.org In this process, the methoxy group of this compound participates in the catalytic cycle via C(sp³)–H activation, mediating the coupling reaction. Following an initial alkylation at the iodo-substituted position, a subsequent dehydrogenative coupling can occur to form cyclized products. rsc.org This cascade process provides an innovative method for synthesizing complex alkylated phenol (B47542) derivatives. rsc.org
Another promising avenue is the exploration of hypervalent iodine chemistry. acs.org The iodo-group of this compound could potentially be oxidized to form hypervalent iodine species (λ³-iodanes). These intermediates are highly reactive and can act as powerful electrophiles or oxidizing agents, enabling a range of transformations that are inaccessible through traditional pathways. acs.org This strategy offers a transition-metal-free approach to bond formation, aligning with the principles of green chemistry. acs.org Research in this direction could lead to new methods for arylation, oxidation, and rearrangement reactions starting from this compound.
Development of Highly Enantioselective Transformations
A significant frontier in the application of this compound is the development of highly enantioselective reactions to construct chiral molecules, particularly atropisomeric biaryls. These compounds are valuable as chiral ligands and catalysts in asymmetric synthesis.
The asymmetric Suzuki-Miyaura coupling reaction has been a key focus for achieving this. Research has demonstrated that by using specialized chiral catalytic systems, this compound can be coupled with various boronic acids to produce axially chiral binaphthalenes with high enantiomeric excess (ee). For example, the coupling of 1-iodo-2-methoxynaphthalene (B1296216) with 2-methylnaphthylboronic acid catalyzed by a palladium complex with a polystyrene-poly(ethylene glycol) (PS-PEG) supported ligand yielded the desired biaryl in 85% yield and 92% ee. researchgate.net
Further advancements involve the design of "smart" catalytic systems. A palladium catalyst featuring a chiral diamine ligand with a crown ether side arm has been developed for supramolecularly controlled asymmetric Suzuki-Miyaura couplings. chinesechemsoc.org This system demonstrated excellent enantioselectivity in the reaction of 1-iodo-2-methoxynaphthalene with 1-naphthylboronic acid, achieving up to 91% ee. chinesechemsoc.org The future in this area lies in creating even more selective and versatile chiral catalysts, potentially using chiral hypervalent iodine reagents, which can provide a suitable chiral environment for asymmetric oxidations and other transformations. orgsyn.org
| Aryl Halide | Boronic Acid | Catalytic System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 1-Iodo-2-methoxynaphthalene | 2-Methylnaphthylboronic acid | Pd catalyst with PS-PEG supported ligand | 85 | 92 | researchgate.net |
| 1-Iodo-2-methoxynaphthalene | 1-Naphthylboronic acid | PdCl₂ with chiral diamine ligand (L1) and KF | Up to 95 | Up to 91 | chinesechemsoc.org |
| 1-Bromo-2-methoxynaphthalene | 2-Methoxynaphthylboronic acid | [Pd₂(dba)₃]CHCl₃ with (S,R)-PFNMe ligand | 50 | 57 | researchgate.net |
Integration into Flow Chemistry Systems
Translating synthetic protocols involving this compound from traditional batch processes to continuous flow systems represents a major direction for future research, driven by the need for safer, more efficient, and scalable chemical manufacturing. beilstein-journals.orgmdpi.com Flow chemistry, utilizing microreactors, offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to handle hazardous reagents and intermediates safely. beilstein-journals.org
The synthesis of complex molecules, including pharmaceuticals and fine chemicals, can be streamlined using continuous flow processes. units.it For industrial-scale production, continuous flow reactors can be employed to enhance yield and purity through precise control over reaction conditions. evitachem.com Future work will focus on developing robust and optimized flow protocols for the synthesis of this compound itself and for its subsequent transformations, such as cross-coupling reactions. This integration would allow for on-demand production, reduced waste, and lower operating costs. beilstein-journals.org A key challenge to address will be the management of solids and potential clogging in microreactors, which requires careful reactor design and process optimization. researchgate.net The development of multi-step continuous flow syntheses that use this compound as a key intermediate could significantly accelerate the discovery and production of new functional molecules. beilstein-journals.org
Design of Next-Generation Catalytic Systems
The efficiency and scope of reactions involving this compound are intrinsically linked to the performance of the catalyst. A key area of future research is the design of next-generation catalytic systems that offer enhanced activity, stability, selectivity, and sustainability.
One of the most promising trends is the use of palladium nanoparticles (PdNPs) as catalysts. researchgate.net To overcome challenges like agglomeration and leaching, these nanoparticles can be immobilized on advanced support materials. researchgate.netmdpi.com Examples of such supports include:
Metal-Organic Frameworks (MOFs) : These materials provide a high surface area and tunable porosity, which can enhance catalytic activity and stability. mdpi.com
Biopolymers : Materials like chitosan (B1678972) are biodegradable, environmentally friendly, and can be functionalized to effectively anchor PdNPs, improving recyclability and reducing environmental impact. researchgate.net
Porous Silica and Carbon Materials : These supports allow for precise tuning of catalytic properties and contribute to the development of advanced and sustainable catalytic systems. mdpi.com
Q & A
Q. What are the recommended handling and storage protocols for 2-Iodo-1-methoxynaphthalene to ensure experimental safety?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE), including dust masks, gloves, and safety goggles. Avoid skin/eye contact and work in a well-ventilated area with local exhaust systems .
- Storage : Store in sealed glass containers away from light and strong oxidizers. Maintain ambient temperature (preferably cooler) and low humidity .
- Table : Key Safety Parameters
| Parameter | Recommendation |
|---|---|
| PPE | Gloves, goggles, dust mask |
| Ventilation | Local exhaust systems |
| Storage Material | Glass |
| Incompatible Substances | Strong oxidizers |
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Use wavelengths in the range reported for methoxynaphthalene derivatives (e.g., 220–300 nm) to identify π→π* transitions. Compare with NIST reference spectra .
- Mass Spectrometry (EI-MS) : Analyze fragmentation patterns to confirm molecular weight (e.g., parent ion at m/z corresponding to C₁₁H₉IO). Use high-resolution MS to resolve isotopic peaks for iodine (e.g., 127I vs. 129I) .
- Table : Spectral Data Reference
| Technique | Key Peaks/Features | Source |
|---|---|---|
| UV-Vis | ~274 nm (naphthalene backbone) | NIST |
| EI-MS | Molecular ion, iodine isotope pattern | NIST |
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Direct Iodination : Electrophilic substitution on 1-methoxynaphthalene using iodine monochloride (ICl) in acetic acid. Monitor reaction progress via TLC.
- Protection-Deprotection : Methoxy group protection (e.g., using BCl₃) followed by iodination and deprotection. Ensure inert atmosphere to prevent side reactions .
Advanced Research Questions
Q. How can researchers assess the risk of bias in toxicological studies involving halogenated naphthalenes like this compound?
- Methodological Answer :
- Risk of Bias (RoB) Criteria : Use standardized questionnaires (e.g., Table C-6/C-7 from ATSDR profiles):
- Selection Bias : Verify randomization of dose administration and concealment of group allocation .
- Detection Bias : Evaluate exposure characterization (e.g., purity of compound, solvent controls) .
- Table : RoB Assessment Framework
| Bias Type | Key Questions |
|---|---|
| Selection | Was dose randomization adequate? |
| Performance | Were researchers blinded to groups? |
| Attrition | Were outcome data fully reported? |
Q. How can contradictory data on the reactivity of this compound be resolved?
- Methodological Answer :
- Systematic Review : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Mechanistic Studies : Use computational modeling (DFT) to predict reaction pathways or compare iodine’s electronic effects with bromo/chloro analogs .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in biological systems?
Q. How can structure-activity relationships (SARs) be analyzed for iodinated naphthalene derivatives?
- Methodological Answer :
- Comparative SAR : Test analogs (e.g., 2-Bromo-1-methoxynaphthalene) to isolate iodine’s steric/electronic contributions. Measure binding affinities (e.g., fluorescence quenching assays) .
- Computational Tools : Perform docking studies using software like AutoDock to predict interactions with biological targets (e.g., peroxidases) .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
